molecular formula C19H28N6O B5539927 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5539927
M. Wt: 356.5 g/mol
InChI Key: ADZGINLKSZSMDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions. For example, the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, offering excellent regioselectivity and good yields (Gioiello et al., 2009). Similarly, cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes are used to synthesize related pyrimidinone derivatives (Sharma & Mahajan, 1997).

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex and unique. X-ray crystallographic analysis provides insights into their molecular recognition and crystal engineering, as seen in related compounds (Avasthi et al., 2001).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions. For instance, the reactions of ethyl 2-diazo-4,4,4-trifluoroacetoacetate with N,N-diethylamino-prop-1-yne lead to unexpected pyrazoles, illustrating the intricate nature of their chemical behavior (Guillaume et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystalline structure, can be determined through various analytical methods. The crystal structure often reveals important information about the stacking and interactions within the molecule, as demonstrated in studies of related compounds (Avasthi et al., 1998).

Chemical Properties Analysis

These compounds typically exhibit unique chemical properties, such as reactivity with various reagents and stability under different conditions. Studies like those on the synthesis and cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes provide insights into the chemical properties of related compounds (Sharma & Mahajan, 1998).

Scientific Research Applications

Self-Assembly and Supramolecular Structures

Self-assembly of Pentaphenol Adducts : Research on pentaphenol adducts with diaza compounds, including pyrazine and 1,4-diazepane derivatives, showcases the formation of complex 3D networks and ladder-type supramolecular structures. These structures are stabilized through hydrogen bonding and π···π stacking interactions, indicating potential for development of novel molecular architectures (Jayaraman, Balasubramaniam, & Valiyaveettil, 2006).

Chemical Reactions and Synthesis

Ring Expansion in Coumarin Derivatives : Studies on coumarin derivatives interacting with diazo compounds have elucidated mechanisms for ring expansion, leading to the synthesis of various cyclic and acyclic products. This highlights the versatility of diazo chemistry in accessing new molecular frameworks, relevant to the structural manipulation of complex organic compounds (Dean & Park, 1976).

Heterocyclic Chemistry

Heterocyclic Groups in 1,4-Benzodiazepine System : The fusion of heterocyclic groups such as pyrazoles and pyrimidines with diazepam demonstrates the utility of incorporating diverse heterocycles into a common framework. This approach is fundamental in diversifying the chemical space for pharmaceuticals and materials science (Berghot, 1992).

Catalysis and Organic Transformations

Ionic Liquid in Synthesis : The preparation of DABCO-based ionic liquids for catalyzing the synthesis of biologically active compounds underscores the importance of novel catalysts in organic synthesis. This research points towards the efficiency and green chemistry aspects of ionic liquids in facilitating chemical transformations (Shirini, Nikoo Langarudi, & Daneshvar, 2017).

properties

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-4-25-17(14-16(22-25)13-15(2)3)18(26)23-9-6-10-24(12-11-23)19-20-7-5-8-21-19/h5,7-8,14-15H,4,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZGINLKSZSMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

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